![molecular formula C17H19F3N4O B2679713 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1448072-08-9](/img/structure/B2679713.png)
1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
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Description
1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H19F3N4O and its molecular weight is 352.361. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of urea derivatives, including compounds similar to the one , involves various chemical reactions aimed at introducing functional groups that contribute to the molecule's biological activity. For instance, studies have illustrated methods for synthesizing urea compounds through reactions involving isocyanates and amines, highlighting the importance of urea scaffolds in medicinal chemistry due to their modifiable structure and potential biological activities (Bigi, Maggi, & Sartori, 2000). Additionally, the conformational adjustments in urea and thiourea-based assemblies demonstrate the structural diversity achievable with urea derivatives, which is critical for designing compounds with desired biological properties (Phukan & Baruah, 2016).
Biological Activity and Applications
Urea derivatives exhibit a wide range of biological activities, making them valuable in drug discovery and development. The structural versatility of urea allows for the synthesis of compounds with targeted biological actions, such as antimicrobial, anticancer, and enzyme inhibitory effects. For example, novel urea derivatives bearing 1,2,4-triazoles as molecular hybrid scaffolds have been synthesized and evaluated for their anti-bacterial action, showcasing the therapeutic potential of such compounds (Choudhary, Gothwal, Sogani, Saini, & Swami, 2023). Moreover, urea-based molecules have been explored for their antimicrobial activity and cytotoxicity, highlighting their potential as novel therapeutic agents (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).
properties
IUPAC Name |
1-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-24-15-8-3-2-7-13(15)14(23-24)10-21-16(25)22-12-6-4-5-11(9-12)17(18,19)20/h4-6,9H,2-3,7-8,10H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLHKTATMOPRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea |
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